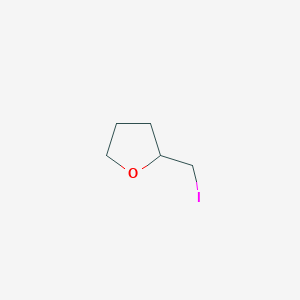

2-(Iodomethyl)tetrahydrofuran

Description

Contextualization within Halogenated Cyclic Ethers and Organic Synthesis

2-(Iodomethyl)tetrahydrofuran, with the chemical formula C5H9IO, belongs to the class of halogenated cyclic ethers. ontosight.ai These are organic molecules characterized by a ring structure containing an oxygen atom (an ether) and at least one halogen atom. The tetrahydrofuran (B95107) (THF) moiety is a five-membered saturated cyclic ether, a common structural motif in many natural products and pharmaceuticals. nih.govwikipedia.org The presence of the iodomethyl group (-CH2I) appended to the THF ring is what imparts the compound with its distinct reactivity. ontosight.aiaaronchem.com

In the broader context of organic synthesis, halogenated compounds are prized for their versatility. The carbon-halogen bond is often a key functional group that can participate in a wide array of chemical transformations. Iodine, being the largest and least electronegative of the common halogens, forms a relatively weak and polarized carbon-iodine bond. This makes the iodine atom in this compound an excellent leaving group in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry. guidechem.comsmolecule.com This reactivity allows for the facile introduction of the tetrahydrofuran-2-ylmethyl moiety into a target molecule. aaronchem.com

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. ontosight.aiaaronchem.com It serves as a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. ontosight.ai The ability to introduce a tetrahydrofuran ring is of particular interest as this structural unit is found in numerous biologically active natural products, including lignans (B1203133) and polyether ionophores. nih.govnih.gov

The reactivity of the iodomethyl group allows for a variety of chemical manipulations. guidechem.comsmolecule.com Nucleophilic substitution reactions are the most common, where the iodine atom is displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. aaronchem.comsmolecule.com This enables the attachment of the tetrahydrofuran-2-ylmethyl fragment to diverse molecular scaffolds, facilitating the synthesis of novel compounds with potential applications in drug discovery and other areas. aaronchem.comresearchgate.net

Historical Development of Research in Iodomethyl Tetrahydrofuran Chemistry

Key developments that have impacted the field include the advent of iodoetherification reactions, which provide a direct and efficient route to this compound and its derivatives from unsaturated alcohols. smolecule.comrsc.org This method involves the cyclization of an alcohol onto an alkene, promoted by an iodine source. smolecule.com Furthermore, the exploration of radical cyclization reactions has provided alternative pathways to these important cyclic ethers. smolecule.com The use of polymer-supported synthesis has also been investigated as a means to streamline the synthesis and purification of cyclic ethers like this compound, highlighting the ongoing efforts to develop more efficient and practical synthetic methods. acs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H9IO | ontosight.aiguidechem.comlookchem.comchembk.com |

| Molecular Weight | 212.03 g/mol | lookchem.comchembk.com |

| Appearance | Colorless liquid | guidechem.comsmolecule.com |

| Boiling Point | 208.4 °C at 760 mmHg | guidechem.comlookchem.com |

| Density | 1.772 g/cm³ | guidechem.comlookchem.com |

| Refractive Index | 1.543 | guidechem.comlookchem.com |

| Flash Point | 79.8 °C | guidechem.comlookchem.com |

Reported Synthesis Methods for this compound

| Synthesis Method | Description | Reference |

| Iodoetherification | Cyclization of unsaturated alcohols using an iodine source to form the tetrahydrofuran ring and introduce the iodine atom simultaneously. | smolecule.comrsc.org |

| Nucleophilic Substitution | Synthesis from a precursor tetrahydrofuran derivative containing a good leaving group that is displaced by an iodide ion. | smolecule.com |

| Radical Cyclization | Intramolecular cyclization of radical precursors, such as those derived from organoselenium compounds, to form the tetrahydrofuran ring. | smolecule.com |

| Polymer-Supported Synthesis | A multi-step reaction sequence on a solid support to facilitate purification and isolation of the final product. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZJORGYEOQMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327107 | |

| Record name | 2-(iodomethyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-70-9 | |

| Record name | 2-(iodomethyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(iodomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodomethyl Tetrahydrofuran and Its Derivatives

Direct Halogenation and Substitution Routes

Direct routes to 2-(iodomethyl)tetrahydrofuran involve the conversion of precursors, typically alcohols, into the target iodide. This is achieved either through direct iodination or by a two-step process involving the installation of a good leaving group followed by nucleophilic substitution with an iodide ion.

Iodination of Precursors (e.g., Alcohols, Cyclic Ethers)

The conversion of primary alcohols, such as tetrahydrofuran-2-methanol, into their corresponding iodides is a fundamental and widely employed transformation. escholarship.orgchemistryviews.org This process typically involves an S(_N)2 mechanism when primary or secondary alcohols are used, ensuring a predictable inversion of stereochemistry if the carbon center is chiral. chemistryviews.org

Several reagent systems have been developed for this purpose. A classic and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh(_3)) and iodine (I(_2)). escholarship.orgorganic-chemistry.org This system efficiently converts primary alcohols to iodides under mild conditions. escholarship.org Another approach involves the use of a CeCl(_3)·7H(_2)O/NaI system in acetonitrile, which provides an exceedingly mild and simple method for the iodination of a wide range of alcohols. researchgate.net

For more sensitive substrates, such as unprotected carbohydrates containing a tetrahydrofuran-like (furanose) ring, specialized one-pot procedures have been developed. One such method involves the formation of a sulfonate ester from a primary alcohol using sterically hindered trihalobenzenesulfonyl chlorides, which is then directly substituted by iodide without the need for intermediate purification. organic-chemistry.org This highlights the conversion of a hydroxyl group into a highly effective leaving group to facilitate iodination.

Table 1: Reagent Systems for Direct Iodination of Alcohols

| Reagent System | Typical Substrate | Key Features |

|---|---|---|

| PPh3 / I2 / 4-DMAP | Primary Aliphatic Alcohols | Mild conditions, high selectivity for primary alcohols. escholarship.org |

| CeCl3·7H2O / NaI | Primary & Secondary Alcohols | Very mild conditions, simple procedure. researchgate.net |

| 1. Trihalobenzenesulfonyl chloride 2. Iodide salt (one-pot) | Primary alcohols in polyols (e.g., glycosides) | High regioselectivity, avoids protection of other hydroxyl groups. organic-chemistry.org |

Halogen Exchange and Nucleophilic Substitution for Iodomethyl Group Installation

The installation of the iodomethyl group can also be achieved through nucleophilic substitution, where a precursor bearing a different halogen or a sulfonate ester is treated with an iodide source. This approach is particularly useful when the corresponding chloro- or bromomethyl derivative, or a tosylate or mesylate, is more readily accessible than the alcohol precursor.

The most prominent example of this strategy is the Finkelstein reaction, which involves the exchange of a halide (typically chloride or bromide) for iodide. The reaction is driven to completion by the precipitation of the resulting sodium chloride or bromide in a solvent like acetone (B3395972). chemistryviews.org

Alternatively, sulfonate esters (e.g., toluenesulfonates or methanesulfonates) are excellent substrates for S(_N)2 displacement by iodide ions. chemistryviews.orgnih.gov This two-step sequence involves the initial conversion of the alcohol to a sulfonate ester, which is then reacted with an alkali iodide such as sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent like acetone or DMF to yield the desired this compound derivative. chemistryviews.org This method is advantageous for substrates that might be unstable under acidic iodination conditions. chemistryviews.org

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions represent a powerful method for constructing the tetrahydrofuran (B95107) ring and installing the iodomethyl side chain simultaneously. These strategies typically involve an unsaturated precursor that undergoes an iodine-mediated ring closure.

Electrophilic Cyclization Reactions (e.g., Iodoetherification)

Iodoetherification is a classic example of electrophilic cyclization. In this reaction, an electrophilic iodine species (generated from I(_2) or other sources like N-iodosuccinimide) activates a carbon-carbon double bond within a molecule, making it susceptible to intramolecular attack by a nucleophile, such as a hydroxyl group. For the synthesis of this compound derivatives, a homoallylic alcohol (e.g., pent-4-en-1-ol) is the ideal precursor. The reaction proceeds via a 5-exo-trig cyclization, which is kinetically favored, to form the five-membered tetrahydrofuran ring and the iodomethyl side chain in a single, often stereoselective, step.

The reaction is typically promoted by iodine in the presence of a mild base like sodium bicarbonate (NaHCO(_3)) to neutralize the HI produced. This method is widely used for its reliability and for the high levels of diastereoselectivity that can be achieved.

Intramolecular Iodo-aldol Cyclization

A more specialized variant of electrophilic cyclization is the intramolecular iodo-aldol cyclization. This reaction is used to produce highly functionalized tetrahydrofurans containing quaternary centers. organic-chemistry.org The process involves the cyclization of prochiral α-substituted enoate aldehydes or ketones. The reaction is notable for being highly trans-selective, resulting in the formation of products where the newly formed hydroxyl and iodomethyl groups are situated on opposite faces of the tetrahydrofuran ring. organic-chemistry.org This methodology provides a route to complex, substituted tetrahydrofuran structures that would be challenging to access through other means. organic-chemistry.org

Iodocyclization of Hydroxy-Substituted Alkenes and Carbohydrates

The principles of iodoetherification are broadly applicable to a range of hydroxy-substituted alkenes and have been particularly valuable in carbohydrate chemistry. organic-chemistry.org γ,δ-Unsaturated alcohols, for instance, can be converted to 2,5-polysubstituted tetrahydrofuran derivatives through a sequential one-pot process that combines another reaction (like an asymmetric Henry reaction) with the iodocyclization step. chemistryviews.org This allows for the efficient and enantioselective synthesis of complex and biologically relevant tetrahydrofuran structures. chemistryviews.org

In the context of carbohydrates, the primary hydroxyl group of a methyl glycoside can be regioselectively converted into an iodide. organic-chemistry.org Furthermore, unsaturated carbohydrate precursors can undergo iodocyclization to form furanose rings with an exocyclic iodomethyl group, demonstrating the versatility of this strategy in building complex, chiral molecules derived from natural product scaffolds. organic-chemistry.org

Table 2: Examples of Iodocyclization Reactions

| Precursor Type | Reaction Name | Product Feature | Typical Reagents |

|---|---|---|---|

| Homoallylic Alcohol | Iodoetherification | This compound | I2, NaHCO3 |

| α-Substituted Enoate Aldehyde | Iodo-aldol Cyclization | trans-3-Hydroxy-2-(iodomethyl)tetrahydrofuran organic-chemistry.org | I2, TiCl4 |

| γ,δ-Unsaturated Alcohol | Sequential Henry/Iodocyclization | Enantiomerically enriched 2,5-disubstituted tetrahydrofurans chemistryviews.org | Cu-catalyst, then I2 |

| Unsaturated Carbohydrate | Iodocyclization | Iodomethyl-substituted furanosides organic-chemistry.org | I2 |

Radical Cyclization Approaches (e.g., Organotellurium and Organoselenium Mediated)

Radical cyclization reactions offer a powerful and versatile method for the construction of cyclic systems, including tetrahydrofurans. wikipedia.orgrsc.org These reactions proceed through radical intermediates and are often characterized by high levels of regio- and stereoselectivity. wikipedia.org Organotellurium and organoselenium-mediated radical cyclizations have emerged as particularly effective strategies for the synthesis of this compound derivatives.

In one approach, monosubstituted epoxides are ring-opened by benzenetellurolate or benzeneselenolate reagents to yield β-hydroxyalkyl tellurides and selenides. nih.govacs.org These intermediates can then be O-allylated and subsequently undergo group transfer cyclization upon photolysis in the presence of hexabutylditin to afford 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans. nih.govacs.org This method demonstrates a preference for the formation of trans-2,4-disubstituted tetrahydrofurans, which is rationalized by a chair-like transition state where the 2-substituent adopts a pseudoequatorial position. nih.govacs.org

Reductive radical cyclization of β-(allyloxy)alkyl aryl selenides, in the presence of tributyltin hydride and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), also yields 2-substituted 4-methyltetrahydrofurans with high trans selectivity. nih.govacs.org The diastereoselectivity of these reductive cyclizations can be further enhanced by conducting the reactions at lower temperatures with triethylborane (B153662) as the initiator. nih.govacs.org

Microwave-assisted group-transfer cyclization of primary- and secondary-alkyl aryl tellurides provides a rapid and efficient alternative to photolytic methods, affording tetrahydrofuran derivatives in good yields within minutes. nih.gov However, the higher reaction temperatures associated with this method can lead to a loss of diastereoselectivity. nih.gov

Organoselenium reagents have also been utilized in electrophilic and radical cyclization reactions. For instance, the PhSe-induced cyclization of terpenic alcohols like linalool (B1675412) can produce cyclic ethers with an organoselenium moiety in the side chain. researchgate.net Furthermore, organoselenium catalysis enables the efficient synthesis of oxygen heterocycles through exo-cyclization under mild conditions. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| β-(allyloxy)alkyl aryl tellurides | Photolysis, hexabutylditin, benzene | 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans | Group transfer cyclization; cis/ trans = 1/3-1/10 | nih.govacs.org |

| β-(allyloxy)alkyl aryl selenides | Tributyltin hydride, AIBN | 2-substituted 4-methyltetrahydrofurans | Reductive radical cyclization; high yields; cis/ trans = 1/3-1/10 | nih.govacs.org |

| Primary- and secondary-alkyl aryl tellurides | Microwave, 180-250 °C, ethylene (B1197577) glycol or water | Tetrahydrofuran derivatives | Rapid group-transfer cyclization (3-10 min); 60-74% yield; potential loss of diastereoselectivity | nih.gov |

[3+2] Annulation and Cycloaddition Reactions

[3+2] Annulation and cycloaddition reactions represent a highly effective strategy for the construction of five-membered rings, including the tetrahydrofuran core. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring.

A notable example is the formal [3+2] cycloaddition of electron-rich aryl epoxides with alkenes, catalyzed by a Lewis acid. nih.gov This reaction proceeds with high regio- and stereoselectivity to afford tetrasubstituted tetrahydrofurans. The proposed mechanism involves the initial attack of the alkene on the activated epoxide to form a benzylic carbocation, which then undergoes ring closure. nih.gov

Donor-acceptor cyclopropanes are also versatile three-carbon building blocks in [3+2] annulation reactions with aldehydes and ketones to produce highly substituted tetrahydrofurans. organic-chemistry.orgthieme-connect.comresearchgate.net These reactions can be catalyzed by various Lewis acids, such as Sn(OTf)₂, SnCl₄, or Hf(OTf)₄, leading to excellent yields and high diastereoselectivities. organic-chemistry.org Furthermore, the use of chiral catalysts, such as a MgI₂/(t-Bu-pybox) complex, allows for a dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes with aldehydes, affording enantioenriched tetrahydrofuran derivatives. thieme-connect.comresearchgate.net

Iodine-mediated formal [3+2] annulation reactions have also been developed. For instance, the reaction between oxime esters and 4-hydroxycoumarins, mediated by iodine, provides a metal-free route to furocoumarins. nih.govrsc.org The key to this transformation is the formation of an α-iodoimine intermediate, which facilitates the ring-closing step. nih.govrsc.org

| Three-Atom Component | Two-Atom Component | Catalyst/Mediator | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Electron-rich aryl epoxides | Alkenes | Lewis Acid | Tetrasubstituted tetrahydrofurans | High regio- and stereoselectivity | nih.gov |

| Racemic donor-acceptor cyclopropanes | Aldehydes | MgI₂/(t-Bu-pybox) | Enantioenriched tetrahydrofurans | Dynamic kinetic asymmetric cycloaddition; high enantioselectivity (er up to 97:3) | thieme-connect.comresearchgate.net |

| Quaternary donor site cyclopropanes | Aldehydes | Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ | Pentasubstituted tetrahydrofurans | High yields (up to 95%) and diastereoselectivity (dr up to 99:1) | organic-chemistry.org |

| Oxime esters | 4-Hydroxycoumarins | Iodine | Furocoumarins | Metal-free; radical mechanism | nih.govrsc.org |

Ring-Opening and Ring-Expansion Transformations

Ring-opening and ring-expansion reactions provide alternative pathways to tetrahydrofuran derivatives, often starting from smaller cyclic precursors. These transformations can be highly stereoselective and offer access to complex molecular architectures.

A stereoselective synthesis of 5- to 7-membered cyclic ethers can be achieved through the deiodonative ring-enlargement of cyclic ethers bearing an iodoalkyl substituent. mdpi.comresearchgate.net This reaction is mediated by hypervalent iodine reagents, such as (diacetoxyiodo)toluene (DIT) or [bis(trifluoroacetoxy)]iodobenzene (BTI), and the use of hexafluoroisopropanol (HFIP) as a solvent is crucial. mdpi.com The reaction proceeds through the formation of an unstable hypervalent iodine intermediate, which decomposes to an oxonium ion. Subsequent intramolecular attack by an acyloxy group leads to the ring-enlarged product. mdpi.comresearchgate.net For example, 2-(2-iodononyl)tetrahydrofuran can be converted to an acetoxylated tetrahydropyran (B127337) derivative as the major product. mdpi.com This methodology is stereospecific, with trans- or cis-2,5-disubstituted tetrahydrofurans yielding the corresponding trans- or cis-disubstituted tetrahydropyrans, respectively. mdpi.comresearchgate.net

While specific examples of hydride and hydrogen-mediated ring expansions directly leading to this compound were not prominently found in the provided search results, the general principles of such transformations are relevant. Ring expansion reactions often involve the generation of a carbocation or a related reactive intermediate adjacent to the ring, which then triggers a rearrangement to a larger, more stable ring system. Hydride or hydrogen shifts are common steps in these rearrangements. For instance, Lewis acid-mediated ring contraction of 4,5-dihydro-1,3-dioxepins has been developed for the synthesis of 2,3,4-trisubstituted tetrahydrofurans. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering efficient, selective, and environmentally benign routes. Transition metal catalysis, in particular, has been widely employed in the synthesis of tetrahydrofurans.

Transition metal catalysts, including those based on palladium, rhodium, iron, and nickel, have been extensively used to promote the cyclization of various acyclic precursors to form the tetrahydrofuran ring.

Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular enyne coupling reaction, involving acetoxypalladation of an alkyne followed by alkene insertion, allows for the construction of tetrahydrofuran derivatives. organic-chemistry.org Tuning the reactivity of arylpalladium intermediates enables both 5-exo and 6-endo cyclizations of alkynols, providing a divergent synthesis of oxygen-containing heterocycles. organic-chemistry.org A redox-relay Heck reaction of cis-butene-1,4-diol, catalyzed by palladium, generates cyclic hemiacetals that can be reduced to 3-aryl tetrahydrofurans. organic-chemistry.org Furthermore, palladium-catalyzed aminooxygenation of alkenes offers a route to functionalized tetrahydrofurans. pitt.edu

Iron-catalyzed reductive cyclization of O-tethered 1,6-enynes, using an FeCl₂/iminopyridine catalyst system with diethylzinc (B1219324) and magnesium bromide etherate, yields tetrahydrofuran derivatives. organic-chemistry.org Nickel catalysis has been employed in the free-radical cyclization of unsaturated alkyl halides, using a NiCl₂·DME/Pybox complex and zinc powder, to produce oxacycles in high yields. organic-chemistry.org A synergistic approach combining photoredox and nickel catalysis enables the decarboxylative cross-coupling of α-oxy carboxylic acids with vinyl halides to form vinyl-substituted tetrahydrofurans. organic-chemistry.org

Gold-catalyzed cycloisomerization of α-hydroxyallenes has also been reported for the synthesis of tetrahydrofuran-containing alkaloids. researchgate.net Additionally, transition metal triflates have been shown to catalyze the intramolecular hydroalkoxylation of hydroxyalkenes to form tetrahydrofurans. organic-chemistry.org

Beyond cyclizations, transition metal-catalyzed C-H functionalization of the tetrahydrofuran ring itself provides a direct method for introducing substituents. For instance, a zinc-mediated C-H activation of tetrahydrofuran allows for its regioselective addition to aryl-propiolates. researchgate.net Furthermore, the catalytic oxidation of tetrahydrofuran in the presence of transition metal complexes, such as IrCl(CO)(PPh₃)₂, can lead to the formation of γ-butyrolactone. rsc.org

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Palladium | Intramolecular enyne coupling | Unsaturated alkynols | Tetrahydrofuran derivatives | organic-chemistry.org |

| FeCl₂/iminopyridine, Et₂Zn, MgBr₂·OEt₂ | Reductive cyclization | O-tethered 1,6-enynes | Tetrahydrofuran derivatives | organic-chemistry.org |

| NiCl₂·DME/Pybox, Zn | Radical cyclization | Unsaturated alkyl halides | Oxacycles | organic-chemistry.org |

| Gold | Cycloisomerization | α-Hydroxyallenes | Tetrahydrofuran-containing alkaloids | researchgate.net |

| Lanthanide triflates | Intramolecular hydroalkoxylation | Hydroxyalkenes | Tetrahydrofurans | organic-chemistry.org |

| Zinc | C-H activation/addition | Tetrahydrofuran and aryl-propiolates | Functionalized tetrahydrofurans | researchgate.net |

Photoredox Catalysis in Tetrahydrofuran Derivative Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of complex organic molecules, including tetrahydrofuran derivatives. researchgate.netsci-hub.se This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate single electron transfer (SET) processes to generate radical intermediates under gentle conditions. sci-hub.se These reactive species can then participate in cyclization reactions to form the tetrahydrofuran ring.

One notable strategy involves the double functionalization of olefins, such as styrene (B11656) derivatives. researchgate.net The general mechanism commences with the visible-light-excited state of a photoredox catalyst, for example, an iridium complex like Ir(ppy)3, reducing a suitably activated alkyl halide. sci-hub.se This generates a radical intermediate which then adds across the double bond of an alkene. The resulting benzylic radical is subsequently oxidized to a cation, which is then trapped by an internal nucleophile, such as a hydroxyl group, to yield the cyclized tetrahydrofuran product. sci-hub.se

Researchers have successfully synthesized various tetrahydrofuran derivatives through the photoredox-catalyzed reaction of functionalized alkyl bromides with styrene derivatives. researchgate.net For instance, the reaction of an alkyl bromide containing a tethered hydroxyl group with styrene in the presence of a photocatalyst and a mild base can lead to the formation of substituted tetrahydrofurans. sci-hub.se While many examples utilize alkyl bromides, the underlying radical mechanism is applicable to alkyl iodides, which often exhibit greater reactivity due to the weaker carbon-iodine bond.

Control experiments have confirmed that the photocatalyst, a light source, and the absence of oxygen are typically essential for these reactions to proceed successfully. researchgate.netsci-hub.se The versatility of this method allows for the synthesis of a range of substituted tetrahydrofurans, including complex tricyclic systems, by varying the alkene and the alkyl halide precursor. sci-hub.se

Table 1: Examples of Photoredox-Catalyzed Synthesis of Tetrahydrofuran Derivatives This table is interactive. You can sort and filter the data.

| Alkene Substrate | Alkyl Halide Precursor | Photocatalyst | Additive | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Ref |

|---|---|---|---|---|---|---|---|

| Styrene | Methyl bromoacetate | Ir(ppy)3 | Zn(OAc)2 | 3-Phenyl-tetrahydrofuran-2-carboxylate | 68 | - | sci-hub.se |

| Styrene | Bromoalkane from serine | Ir(ppy)3 | Zn(OAc)2 | 2-(Aminomethyl)-5-phenyltetrahydrofuran derivative | 50 | 1:1 | sci-hub.se |

| Anethole | Bromoalkane from serine | Ir(ppy)3 | Zn(OAc)2 | 2-(Aminomethyl)-5-(4-methoxyphenyl)tetrahydrofuran derivative | 53 | 1:1 | sci-hub.se |

| Indene | Bromoalkane from serine | Ir(ppy)3 | Zn(OAc)2 | Tricyclic tetrahydrofuran derivative | 65 | 1:1 | sci-hub.se |

Polymer-Supported Synthetic Methodologies

Polymer-supported synthesis, also known as solid-phase synthesis, offers significant advantages for the preparation of organic molecules, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. This methodology has been applied to the construction of heterocyclic systems like tetrahydrofurans.

One application of this technique is in the synthesis of tetrahydrofuran-3-ones via a radical carbonylation and cyclization process. In this approach, a substrate suitable for radical cyclization is attached to a solid support, typically a polymer resin. The immobilized substrate is then subjected to reaction conditions that generate a radical, which subsequently undergoes cyclization.

For the synthesis of tetrahydrofuran-3-ones, an appropriate precursor, such as an organochalcogen compound, can be anchored to the solid phase. This precursor is designed to contain a tethered alkene and a group that can be homolytically cleaved to generate a carbon-centered radical. The reaction is carried out under an atmosphere of carbon monoxide. The initially formed radical adds a molecule of carbon monoxide in a reversible step, followed by an irreversible cyclization onto the tethered double bond to form the five-membered ring. A final reduction step yields the desired tetrahydrofuran-3-one product, which can then be cleaved from the polymer support. This solid-phase approach facilitates the isolation of the cyclic ketone product by simply filtering off the resin and washing away excess reagents and byproducts.

While direct examples for the polymer-supported synthesis of this compound are not prominent, the principles demonstrated in the synthesis of related derivatives like tetrahydrofuran-3-ones showcase the potential of this methodology. The key is the design of a suitable precursor that can be attached to a resin and contains the necessary functionalities for a subsequent iodocyclization reaction to form the this compound moiety before cleavage from the support.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Indene |

| Methyl bromoacetate |

| Styrene |

| Tetrahydrofuran-3-one |

| Anethole |

Reactivity and Transformational Chemistry of 2 Iodomethyl Tetrahydrofuran

Nucleophilic Substitution Reactions.nih.govresearchgate.net

The most prominent feature of 2-(iodomethyl)tetrahydrofuran's reactivity is the iodomethyl group, which readily participates in nucleophilic substitution reactions. This reactivity is central to its application as a building block in organic synthesis.

Formation of Diversified Chemical Scaffolds.nih.govresearchgate.net

The reliable SN2 reactivity of this compound allows it to serve as a versatile precursor for introducing the tetrahydrofurfuryl group into a wide array of molecules. This enables the synthesis of diverse chemical scaffolds with applications in medicinal chemistry and materials science. Various nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to displace the iodide and form new C-O, C-N, C-S, and C-C bonds, respectively.

For instance, reaction with thiolates readily forms thioethers, while reaction with amines or azides provides access to substituted amines and azides, which can be further elaborated. researchgate.netrsc.org These transformations underscore the utility of this compound in constructing complex molecular architectures. youtube.com

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Thiolate | Sodium thiophenolate (PhSNa) | Thioether | researchgate.net |

| Phenoxide | Potassium phenolate (B1203915) (PhOK) | Aryl ether | rsc.org |

| Cyanide | Sodium cyanide (NaCN) | Nitrile | vanderbilt.edu |

| Azide (B81097) | Sodium azide (NaN₃) | Azide | Generic |

| Amine | Ammonia (NH₃) | Primary amine | Generic |

Ring-Opening Reactions of the Tetrahydrofuran (B95107) Core.researchgate.net

While the THF ring is generally stable, it can undergo cleavage under specific conditions, typically involving Lewis or Brønsted acids. researchgate.net These reactions convert the cyclic ether into functionalized acyclic products.

Mechanistic Pathways of Ring Cleavage

The ring-opening of the tetrahydrofuran core is typically initiated by the coordination of a Lewis acid or protonation by a Brønsted acid to the ring's oxygen atom. researchgate.netmdpi.com This activation step generates a highly reactive oxonium ion intermediate. The subsequent step involves a nucleophilic attack on one of the α-carbons (C2 or C5) of the THF ring. rsc.org This attack proceeds via an SN2-type mechanism, leading to the cleavage of a carbon-oxygen bond and the opening of the ring.

The regioselectivity of the nucleophilic attack can be influenced by steric and electronic factors of substituents on the ring. In the case of this compound, the attack would likely occur at the less hindered C5 position. The nucleophile can be the conjugate base of the acid used for activation or another nucleophilic species present in the reaction mixture. rsc.org

Derivatization to Acyclic and Contracted Products.nih.gov

The ring-opening of this compound provides a pathway to various acyclic derivatives. For example, reaction with acyl halides in the presence of an acid catalyst can yield ω-halo esters. researchgate.net Specifically, treatment with an acyl chloride (RCOCl) would lead to the formation of a 4-chloro-1-(iodomethyl)butyl ester after the ring is opened by the chloride ion.

These acyclic products, containing halides at both ends of the carbon chain, are valuable intermediates for further synthetic manipulations, such as the formation of diols, diamines, or other difunctional compounds. While ring contraction of a THF ring is less common, specific oxidative reactions can lead to the formation of γ-lactones, which represent a formal contraction of the carbon skeleton's cyclic portion.

| Reagents | Product Type | Mechanism Synopsis | Reference |

|---|---|---|---|

| Acyl Halide (e.g., Benzoyl Chloride), Lewis Acid | ω-Halo Ester | Activation of ether oxygen by Lewis acid, followed by nucleophilic attack of halide. | researchgate.net |

| Boryl Triflate, Aryloxide | Acyclic Boryl Ether | Lewis acid-mediated THF insertion and cleavage between the electrophile and nucleophile. | rsc.org |

| Strong Protic Acid (e.g., H₃PW₁₂O₄₀), Acetic Anhydride | Poly(tetrahydrofuran) | Cationic ring-opening polymerization initiated by protonation. | mdpi.com |

Rearrangement and Ring-Transformation Reactions

Beyond simple substitution and ring-opening, this compound and related α-iodo ethers can undergo skeletal rearrangements and ring transformations to yield different heterocyclic systems. These reactions often proceed through cationic intermediates and can result in ring expansion.

A notable transformation in this class is the silver ion-assisted rearrangement of α-iodo-THF derivatives to form tetrahydropyran (B127337) (THP) structures. mdpi.com This reaction constitutes a ring expansion from a five-membered to a six-membered heterocycle. The proposed mechanism involves the coordination of a silver salt (e.g., Ag₂CO₃) to the iodine atom, facilitating its departure and the formation of a primary carbocation. This carbocation is immediately stabilized by the neighboring ring oxygen, forming a bicyclic oxonium ion intermediate. A subsequent rearrangement, driven by the release of ring strain, involves the cleavage of one of the original C-O bonds of the THF ring and the formation of the more stable six-membered THP ring.

Such ring-expansion strategies have been synthetically valuable, providing access to substituted tetrahydropyrans, which are common structural motifs in many natural products. mdpi.com Iodine-mediated cyclization reactions of unsaturated alcohols can also lead to the formation of functionalized tetrahydrofurans, which can be precursors to further transformations. researchgate.net

Ring Enlargement Facilitated by the Iodomethyl Group

The presence of the iodomethyl group on the tetrahydrofuran ring enables its expansion to the more thermodynamically stable six-membered tetrahydropyran system. This transformation is a key strategy in the synthesis of complex molecules and natural products.

Research has demonstrated the synthesis of tetrahydropyran-type neolignans from a tetra-substituted tetrahydrofuran bearing an iodomethyl group. nih.gov This ring-expansion reaction can be achieved using hydride reagents or catalytic hydrogenation (H₂). nih.gov The mechanism involves the initial formation of a reactive species at the iodomethyl carbon, which then facilitates the intramolecular rearrangement and expansion of the five-membered ring to a six-membered one.

Similarly, a double rearrangement-ring expansion process has been observed in molecules containing two α-iodo-THF moieties. mdpi.com This reaction, prompted by reagents like silver carbonate (Ag₂CO₃), allows for the conversion of a bis-tetrahydrofuran core into a novel structure containing both tetrahydrofuran and tetrahydropyran rings. mdpi.com This methodology highlights the utility of the iodomethyl group as a latent functional handle for orchestrating complex skeletal reorganizations. However, the success of the ring expansion is not universal across all stereoisomers; normal reduction of the carbon-iodine bond without rearrangement can occur in certain diastereomers. nih.gov

Dyotropic Rearrangements in Cyclic Ether Systems

Dyotropic rearrangements are a class of pericyclic reactions where two σ-bonds simultaneously migrate within a molecule. In a Type I rearrangement, the two migrating groups exchange positions. nih.gov While specific examples involving this compound are not extensively documented in readily available literature, the principles of these rearrangements and the known migratory aptitude of iodine suggest potential reactivity pathways.

Steric bulk is often a driving force for dyotropic rearrangements, and the oxidation of an iodine center can induce a concerted researchgate.netcanada.ca-halogen shift. nih.gov For instance, a novel organic transformation has been developed involving the dyotropic rearrangement of iodine and chlorine functions in a fluoroalkyl chain, which was leveraged to construct a new iodonium-based fluoroalkylating reagent. nih.gov Although this example is not within a cyclic ether, it establishes the precedent for iodine's participation in such migrations. The mechanism of this transformation was explored with DFT calculations, which supported the concerted researchgate.netcanada.ca-halogen shift. nih.gov These rearrangements are relatively underrepresented in synthesis but have been elegantly applied in the preparation of complex natural products. nih.gov

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is relatively weak, making it a prime site for homolytic cleavage to generate an alkyl radical. This radical can then participate in a variety of synthetically useful transformations. Radical reactions offer the advantage of often being conducted under mild conditions with high functional group tolerance. wikipedia.org

Several methods exist for generating alkyl radicals from alkyl iodides:

Tin Hydrides: Classical methods often employ reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The tributyltin radical abstracts the iodine atom, generating the desired alkyl radical.

Photochemical Methods: A catalyst-free approach involves the interaction between a silane, such as (Me₃Si)₃SiH, and the alkyl iodide, which is then excited by visible light to trigger C-I bond homolysis. nih.gov

Electrochemical Methods: Mildly reductive electrochemical conditions can be used to activate molecular oxygen, which in turn initiates a process leading to the generation of alkyl radicals from alkyl iodides in an environmentally benign alternative to tin reagents. rsc.org

Once formed, the 2-(tetrahydrofuranyl)methyl radical can undergo several reactions. A prominent pathway is intramolecular cyclization, where the radical attacks a multiple bond within the same molecule to form a new ring. wikipedia.org This is a powerful method for constructing five- and six-membered rings. wikipedia.org The radical can also be trapped by a hydrogen atom donor to achieve dehalogenation or participate in intermolecular additions to alkenes or alkynes. libretexts.orgrsc.org

Electrophilic Activation and Functionalization

The carbon atom of the iodomethyl group is electrophilic due to the polarization of the carbon-iodine bond, making it susceptible to attack by nucleophiles. This allows for a wide range of functionalization reactions via nucleophilic substitution, typically proceeding through an Sₙ2 mechanism.

In these reactions, a nucleophile attacks the carbon center, leading to the displacement of the iodide ion, which is an excellent leaving group. This provides a straightforward route to introduce a variety of functional groups onto the tetrahydrofuran scaffold.

Table 1: Examples of Nucleophilic Substitution on this compound

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ |

| Thiocyanate | Potassium Thiocyanate (KSCN) | -CH₂SCN |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂OH (2-(Hydroxymethyl)tetrahydrofuran) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂SPh |

The efficiency of these substitution reactions is governed by factors such as the strength of the nucleophile and the reaction conditions, including the solvent.

Stereochemical Control and Stereoselectivity in 2 Iodomethyl Tetrahydrofuran Chemistry

Diastereoselective Synthesis of 2-(Iodomethyl)tetrahydrofuran Derivatives

Diastereoselective synthesis aims to produce one diastereomer of a compound over others. In the context of this compound, this often involves controlling the relative stereochemistry of substituents on the tetrahydrofuran (B95107) (THF) ring.

Control of cis/trans Isomerism in Tetrahydrofuran Ring Systems

The spatial relationship between substituents on the THF ring, described as cis (on the same side) or trans (on opposite sides), can be manipulated by the choice of reaction conditions. Iodolactonization reactions, for instance, provide a classic example of this control. The formation of iodolactone precursors to this compound derivatives can be directed to favor either the trans or cis isomer by switching between thermodynamic and kinetic control.

Under thermodynamically controlled conditions (e.g., using iodine in acetonitrile at 0°C for an extended period), the more stable trans isomer is predominantly formed. Conversely, kinetically controlled conditions (e.g., using iodine and sodium bicarbonate in a chloroform/water mixture at 0°C for a shorter duration) favor the formation of the cis isomer. This selectivity arises from the different transition states accessed under each set of conditions. The product stereochemistry in some reactions is believed to be thermodynamically controlled, allowing for the interconversion of trans and cis isomers under the reaction conditions nih.gov.

A study on the synthesis of fused 2,3-dihydrofurans demonstrated that the use of a pyridinium ylide-assisted tandem reaction yielded exclusively trans isomers, as confirmed by NMR spectroscopy and single-crystal analysis nih.gov.

Substrate-Controlled Diastereoselectivity

In substrate-controlled synthesis, the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. The inherent structural features of the substrate bias the approach of reagents, leading to the preferential formation of one diastereomer.

For example, the size of substituents on a lactol precursor can significantly impact the diastereoselectivity of reactions. In allylsilane additions to oxonium ions derived from 2,2,4-trisubstituted lactols, a small substituent at the C2 position may result in selectivity being controlled by a C4-substituent, leading to a mixture of products. However, introducing a bulkier C2-substituent, such as a second isopropyl group, can dramatically increase diastereoselectivity, favoring the formation of a single isomer with a ratio as high as 95:5 nih.gov. Similarly, the geometry of an alkene substrate can heavily influence stereoselectivity; a double cyclization of one alkene isomer proceeded with 13:1 diastereoselectivity, whereas the analogous reaction with the E-alkene substrate resulted in a 2:1 mixture nih.gov.

This principle is also evident in diversity-oriented synthesis, where tuning a protecting group on the substrate can switch the reaction pathway between [4+2] and [3+2] annulations, yielding structurally different products with excellent diastereoselectivities nih.gov.

Table 1: Examples of Diastereoselective Reactions in Tetrahydrofuran Synthesis

| Reaction Type | Substrate | Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Allylsilane Addition | 2,2,4-Trisubstituted lactol (with bulky C2-substituent) | Allyltrimethylsilane, SnBr₄ | 95:5 | nih.gov |

| Double Cyclization | Alkene with specific geometry | - | 13:1 | nih.gov |

| [3+2] Annulation | Ninhydrin-derived MBH adducts | - | >25:1 | nih.gov |

| Nucleophilic Addition | γ–chloroalkyl sulfones and cinnamaldehyde | KOtBu | Single diastereomer | nih.gov |

Enantioselective Synthesis of Chiral this compound Analogs

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers—mirror-image isomers that are not superimposable. This is crucial for producing enantiomerically pure compounds, a common requirement for pharmaceuticals and biologically active molecules.

Chiral Auxiliary-Based Methodologies

A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is attached to the starting material to direct the stereochemical course of a subsequent reaction, after which it can be removed and often recovered. wikipedia.orgsigmaaldrich.com

Oxazolidinones, often called Evans' auxiliaries, are prominent examples. researchgate.net They can be attached to a substrate, and their inherent chirality blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This leads to a highly diastereoselective transformation. researchgate.net For instance, the alkylation of an N-acyl oxazolidinone proceeds through a chelated (Z)-enolate, where the auxiliary shields one face, resulting in high diastereoselectivity. After the reaction, the auxiliary can be cleaved to yield the desired chiral product.

Other notable chiral auxiliaries include:

Pseudoephedrine: When used to form an amide, the methyl group of the pseudoephedrine directs the configuration of addition products. wikipedia.org

Camphorsultam: Effective in directing Michael additions and Claisen rearrangements.

1,1'-Binaphthyl-2,2'-diol (BINOL): Used as a chiral auxiliary in various asymmetric syntheses. wikipedia.org

Chiral Sulfoxides: Can be used to generate chiral lactols, which are then reduced to form 2,5-disubstituted tetrahydrofurans with good diastereomeric ratios (e.g., 86:14 dr). nih.gov

Asymmetric Catalysis in Stereoselective Transformations

Asymmetric catalysis is a powerful approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This method is often more efficient than using stoichiometric chiral auxiliaries.

Various catalytic systems have been developed for the synthesis of chiral tetrahydrofurans:

Copper (Cu) Catalysis: A sequential one-pot reaction involving a Cu-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been developed to produce 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org

Rhodium (Rh) Catalysis: Chiral rhodium catalysts have been used in C-H bond functionalization reactions to create a C-C bond and two stereocenters in one step, yielding substituted tetrahydrofurans with high enantiomeric excess (e.g., 98% ee). nih.gov

Palladium (Pd) Catalysis: Pd(II)-catalyzed ring formation of chiral ε-hydroxy allylic alcohols provides 5-alkenyltetrahydrofuran rings in excellent yields via a 5-exo-trigonal process. nih.gov The stereochemical outcome is accounted for by a cis-oxypalladation mechanism. nih.gov

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids, can be used to modify heterogeneous catalysts (e.g., Pt/Al₂O₃) for the asymmetric hydrogenation of precursors, leading to chiral tetrahydrofuran derivatives with up to 96% ee. rsc.org

Table 2: Enantioselectivity in Catalytic Tetrahydrofuran Synthesis

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Cu-catalyst with chiral ligand | Asymmetric Henry reaction / Iodocyclization | Up to 97% | chemistryviews.org |

| Chiral Rhodium catalyst | C-H bond functionalization | 98% | nih.gov |

| Cinchona-modified Pt/Al₂O₃ | Asymmetric hydrogenation | Up to 96% | rsc.org |

| Ru-catalyst / Asymmetric Allylpalladium | Ene-yne coupling / Cyclization | 76% | nih.gov |

Influence of Stereochemistry on Reaction Pathways and Product Outcome

The stereochemistry of a reactant or intermediate can fundamentally alter the course of a reaction. In the chemistry of tetrahydrofuran and its derivatives, the initial stereochemical configuration can determine which reaction pathways are accessible, thereby dictating the final product structure.

For example, in the low-temperature oxidation of tetrahydrofuran, the initial formation of THF-yl radicals leads to a cascade of reactions. The stereochemistry of these radical intermediates and the subsequent peroxy (RO₂) and hydroperoxy-THF-yl (QOOH) radicals influences the competition between unimolecular decomposition and further oxidation pathways. researchgate.netosti.gov This competition is critical as it affects the degree of radical chain-branching, which is a key factor in autoignition processes. researchgate.netosti.gov Quantum chemical calculations have shown that the specific stereoisomeric form of the QOOH radical determines whether it decomposes to dihydrofuranyl hydroperoxide + HO₂ or to γ-butyrolactone hydroperoxide + OH, two very different outcomes. researchgate.netosti.gov

Furthermore, the stereochemical arrangement of functional groups can facilitate or inhibit certain intramolecular reactions. The conversion of 1-iodomethyl-1,5-bisepoxides into substituted tetrahydrofurans proceeds with complete preservation of diastereomeric purity, indicating that the stereochemistry of the starting material directly maps onto the product without loss of information. nih.gov This stereospecificity highlights how a defined three-dimensional structure can lead to a single, predictable product outcome.

Retention and Inversion of Configuration During Transformations

The stereochemical fate of the C2 center in this compound during nucleophilic substitution reactions is predominantly dictated by the reaction mechanism. The primary pathways in play are the S(_N)2 (bimolecular nucleophilic substitution) and, under certain conditions, mechanisms that may lead to retention of configuration, such as those involving neighboring group participation or double inversions.

Inversion of Configuration via S(_N)2 Mechanism

The most common pathway for nucleophilic substitution at the primary carbon of the iodomethyl group is the S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the iodine, which acts as the leaving group. This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in a Walden inversion, or an inversion of the stereochemical configuration at the reaction center.

For instance, the reaction of an enantiomerically pure (R)-2-(iodomethyl)tetrahydrofuran with a nucleophile, such as sodium azide (B81097), would be expected to yield the corresponding (S)-2-(azidomethyl)tetrahydrofuran. This predictable stereochemical outcome is highly valuable in asymmetric synthesis.

Table 1: Stereochemical Outcome of S(_N)2 Reactions on Chiral this compound Derivatives

| Starting Material (Configuration) | Nucleophile | Product (Predicted Configuration) | Stereochemical Outcome |

| (R)-2-(Iodomethyl)tetrahydrofuran | Sodium Azide (NaN(_3)) | (S)-2-(Azidomethyl)tetrahydrofuran | Inversion |

| (S)-2-(Iodomethyl)tetrahydrofuran | Sodium Cyanide (NaCN) | (R)-2-(Cyanomethyl)tetrahydrofuran | Inversion |

| (R)-2-(Iodomethyl)tetrahydrofuran | Lithium Acetate (LiOAc) | (S)-2-(Acetoxymethyl)tetrahydrofuran | Inversion |

This table represents the expected stereochemical outcomes based on the well-established S(_N)2 mechanism. The predictability of this inversion is a cornerstone of stereocontrolled synthesis.

Detailed research findings have consistently demonstrated this inversion of configuration. For example, in the synthesis of chiral ligands for asymmetric catalysis, the displacement of the iodide from optically active this compound with various nucleophiles proceeds with high stereospecificity, consistent with an S(_N)2 pathway. The stereochemical purity of the products is often confirmed by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry.

Retention of Configuration

While inversion of configuration is the norm for S(_N)2 reactions on this compound, retention of the original stereochemistry is also possible, albeit less common. This outcome typically requires a more complex reaction pathway than a single S(_N)2 displacement.

One plausible scenario for retention of configuration is a double inversion mechanism. This involves two consecutive S(_N)2 reactions. For example, the iodide could first be displaced by a participating neighboring group within the molecule, leading to an intermediate with an inverted configuration. A subsequent S(_N)2 attack by an external nucleophile on this intermediate would then result in a second inversion, leading to a final product with the same stereochemistry as the starting material.

Another possibility involves the formation of an intermediate that allows for nucleophilic attack from the same face as the leaving group departed. However, for a primary halide like this compound, the formation of a stable carbocation that would be necessary for a retention mechanism (S(_N)1) is highly unlikely due to the instability of primary carbocations.

Table 2: Plausible Scenarios for Retention of Configuration

| Scenario | Description | Key Intermediate |

| Double Inversion | Two consecutive S(_N)2 reactions. | Covalently bound intermediate with inverted stereochemistry. |

| Neighboring Group Participation | Intramolecular reaction forms a cyclic intermediate, which is then opened by the nucleophile. | Cyclic onium ion (e.g., oxonium, sulfonium). |

It is important to note that achieving retention of configuration in the transformations of this compound is often a non-trivial synthetic challenge that requires careful substrate design and reaction engineering. The inherent propensity of the substrate to undergo S(_N)2 reactions with inversion makes this the default and most readily accessible stereochemical pathway.

Strategic Applications of 2 Iodomethyl Tetrahydrofuran in Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Synthesis

The unique combination of a stable cyclic ether (the tetrahydrofuran (B95107) ring) and a highly reactive alkyl iodide makes 2-(Iodomethyl)tetrahydrofuran a valuable precursor in multistep organic synthesis. The iodide is an excellent leaving group, facilitating nucleophilic substitution reactions which are fundamental to constructing complex carbon skeletons. aaronchem.com

Construction of Pharmaceutical Intermediates and Drug Scaffolds

The tetrahydrofuran ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. researchgate.netresearchgate.net Consequently, this compound serves as a key reagent for incorporating this motif into potential drug candidates. Its primary application in this area is through alkylation reactions, where the electrophilic iodomethyl group reacts with various nucleophiles (such as amines, phenols, and thiols) that are common functionalities in pharmaceutical scaffolds. nih.gov

This reactivity allows for the direct attachment of the tetrahydrofuran-methyl group to a core drug structure, potentially modifying its pharmacological properties, such as solubility, metabolic stability, and target binding affinity. For instance, the alkylation of heterocyclic amines, a common core in many drug classes, with this compound provides a straightforward route to novel derivatives for screening in drug discovery programs. nih.gov The indolin-2-one scaffold, for example, is a core component of several VEGFR-2 inhibitors used in anticancer therapy, and derivatization of such scaffolds is a common strategy for developing new agents. mdpi.com

| Nucleophilic Substrate | Reaction Type | Resulting Structure | Relevance to Drug Scaffolds |

|---|---|---|---|

| Aromatic Amine (e.g., Aniline derivative) | N-Alkylation | N-(tetrahydrofuran-2-ylmethyl)aniline | Core of various kinase inhibitors and receptor modulators. |

| Phenol (B47542) | O-Alkylation (Williamson Ether Synthesis) | 1-phenoxy-2-(tetrahydrofuran-2-yl)methane | Found in beta-blockers and other therapeutics. |

| Thiol | S-Alkylation | (tetrahydrofuran-2-ylmethyl)sulfane | Important in enzyme inhibitors and various sulfur-containing drugs. |

| Heterocycle (e.g., Imidazole, Pyrazole) | N-Alkylation | N-(tetrahydrofuran-2-ylmethyl)imidazole | Key components of antifungal agents and histamine (B1213489) receptor antagonists. nih.gov |

Approaches to Natural Products and Analogs

The tetrahydrofuran motif is a ubiquitous structural feature in a vast array of natural products, including polyketides, terpenes, and lignans (B1203133), many of which exhibit significant biological activities. umsl.edunih.govrsc.orgnih.gov Synthetic chemists have employed this compound and related electrophiles as key building blocks in the total synthesis of these complex molecules.

For example, tetrahydrofuran lignans, a class of compounds with reported anti-tumor properties, are often synthesized using strategies that involve the coupling of molecular fragments. iisc.ac.innih.govnih.govresearchgate.net The synthesis of these molecules can involve alkylation or coupling reactions where a tetrahydrofuran-containing unit is introduced. nih.govmdpi.com The stereospecific synthesis of substituted tetrahydrofurans is crucial for these targets, and methods involving the cyclization of precursors derived from reagents like 1-iodomethyl-1,5-bis-epoxides have been developed to create specific stereoisomers. nih.gov The synthesis of complex marine natural products, such as those containing 2,3,5-trisubstituted tetrahydrofuran rings, often relies on the strategic formation of the THF core as a central step. nih.govrsc.org

| Natural Product Class | Example of Synthetic Strategy | Role of THF Building Block |

|---|---|---|

| Lignans (e.g., Burseran) | Alkylation of a benzyl (B1604629) anion with a THF-containing electrophile. nih.gov | Provides the core 9,9'-epoxylignan structure. iisc.ac.in |

| Marine Polyketides (e.g., Amphidinolides) | Intramolecular cyclization of an acyclic precursor. nih.gov | Forms the embedded 2,5-disubstituted THF ring. |

| Marine Terpenoids (e.g., Kumausallene) | Palladium-catalyzed cascade reactions to form substituted THF rings. nih.gov | Creates the central heterocyclic core of the molecule. |

| Oxylipids | Pd(0)-catalyzed cyclization. umsl.edu | Constructs the cis- or trans-2,5-disubstituted THF moiety. |

Introduction of the Tetrahydrofuran Moiety into Target Compounds

The principal strategic use of this compound is as an alkylating agent to introduce the tetrahydrofuran-2-ylmethyl group into a target molecule. aaronchem.com This is achieved almost exclusively via nucleophilic substitution (SN2) reactions, where a nucleophile attacks the methylene (B1212753) carbon, displacing the iodide ion.

This reaction is highly efficient due to several factors:

Excellent Leaving Group : Iodide is a large, highly polarizable anion, making it an exceptional leaving group that readily departs during the substitution reaction.

Steric Accessibility : The reaction occurs at a primary carbon, which is sterically unhindered, favoring the SN2 mechanism and leading to high reaction rates and yields.

A wide variety of nucleophiles can be employed in this reaction, allowing for the formation of C-O, C-N, C-S, and C-C bonds. This versatility makes this compound a robust tool for chemists to append the THF moiety onto diverse molecular frameworks. aaronchem.com

Enabling Further Derivatization and Functional Group Interconversion

The utility of this compound extends beyond the initial alkylation step. The introduced tetrahydrofuran-2-ylmethyl group can serve as a handle for subsequent chemical modifications. aaronchem.com Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic strategy. researchgate.net

Once coupled to a substrate, the product can undergo further transformations. For example, if the initial nucleophile contains other functional groups (e.g., an ester or a protected alcohol), these can be manipulated post-alkylation. Furthermore, the ether oxygen of the tetrahydrofuran ring itself can influence the reactivity of adjacent atoms, although it is generally stable under many reaction conditions. The true versatility lies in the wide array of functionalities that can be introduced by simply varying the nucleophile used to displace the iodide. For instance, using sodium azide (B81097) as the nucleophile yields an azidomethyl-tetrahydrofuran, which can be subsequently reduced to the corresponding amine, providing a route to amino-functionalized compounds. scispace.com Similarly, displacement with cyanide followed by hydrolysis or reduction offers a pathway to carboxylic acids or amines, respectively.

Applications in Agrochemical and Specialty Chemical Development

While detailed examples in agrochemical literature specifically citing this compound are not abundant, the broader class of tetrahydrofuran derivatives has established roles in this sector. THF and its alkylated derivatives are used as intermediates in the synthesis of pesticides and herbicides. google.comchemicalbook.com For example, 3-hydroxymethyl tetrahydrofuran is a key intermediate for the neonicotinoid insecticide dinotefuran. google.com The fungicidal and insecticidal activities of many natural products, such as gliotoxin, are also of interest in agrochemical research. mdpi.com

The lipophilic nature of the tetrahydrofuran ring combined with the hydrogen-bond accepting capability of its ether oxygen can impart desirable physicochemical properties for agrochemical applications, such as improved membrane permeability and soil mobility. The use of this compound allows for the incorporation of this valuable scaffold into new potential pesticides through the same alkylation chemistry used in pharmaceutical development. google.com

In the realm of specialty chemicals, furan-based compounds, particularly those derived from biomass like 2-methyltetrahydrofuran (B130290) (2-MeTHF), are recognized as important "green" solvents and fuel additives. mdpi.comresearchgate.netnih.gov While this compound is primarily a synthetic intermediate rather than a bulk solvent, its synthesis and reactions are part of the broader chemical industry focused on creating high-value products from furanic feedstocks. nih.govmdpi.com

Mechanistic Investigations and Computational Studies on 2 Iodomethyl Tetrahydrofuran Chemistry

Experimental Mechanistic Elucidation

Experimental approaches to unraveling the reaction mechanisms of 2-(iodomethyl)tetrahydrofuran focus on identifying transient species and measuring reaction kinetics. These studies provide tangible evidence of the proposed reaction pathways.

Identification and Characterization of Reactive Intermediates (e.g., Oxonium Ions, Carbocations)

Reactions involving this compound can proceed through several reactive intermediates, primarily dictated by reaction conditions. The formation of oxonium ions is a key step in acid-catalyzed reactions. chemistrysteps.commdpi.commasterorganicchemistry.com For instance, in the presence of a strong acid, the ether oxygen of the tetrahydrofuran (B95107) ring can be protonated, forming a cyclic oxonium ion. chemistrysteps.commasterorganicchemistry.com This protonation transforms the alkoxy group into a good leaving group, facilitating subsequent nucleophilic attack. chemistrysteps.comtransformationtutoring.com

The cleavage of the C-O bond can lead to the formation of a carbocation. Depending on the reaction pathway, this can be an SN1-type mechanism where a carbocation forms at the C5 position of the ring after the ring opens, or potentially at the exocyclic methylene (B1212753) carbon, although the latter is a less stable primary carbocation. libretexts.orgstackexchange.com The stability of the carbocation intermediate is a critical factor determining the reaction mechanism. Ethers with tertiary, benzylic, or allylic groups are more prone to cleave via an SN1 mechanism due to the stability of the resulting carbocations. libretexts.orglibretexts.org

The identification and characterization of these transient species often rely on spectroscopic methods. Infrared (IR) photodissociation spectroscopy has been successfully used to characterize the structures of gaseous ions, including oxonium and carbenium (a type of carbocation) ions. nih.govacs.orgacs.org By comparing the experimental vibrational frequencies with theoretical calculations, the site of protonation and the structure of the ion can be determined. nih.govacs.org For condensed-phase studies, NMR spectroscopy can be a powerful tool to observe long-lived intermediates like silyloxonium ions, which are analogous to the protonated oxonium ions. acs.org

| Spectroscopic Technique | Intermediate Type | Information Obtained | Reference Example |

|---|---|---|---|

| Infrared (IR) Photodissociation Spectroscopy | Oxonium and Carbenium Ions | Vibrational frequencies, structure of gaseous ions. nih.govacs.org | Characterization of protonated phenol (B47542) isomers. nih.govacs.orgacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Long-lived Oxonium Ions | Structure and chemical environment in solution. | Observation of silyloxonium ions in polymerization reactions. acs.org |

Kinetic and Spectroscopic Studies

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them, providing insights into the transition states of reactions involving this compound. By measuring how the reaction rate changes with reactant concentrations, temperature, and solvent, a rate law can be determined, which is a mathematical expression of the reaction mechanism. For nucleophilic substitution reactions, the rate law can distinguish between a unimolecular (SN1) and a bimolecular (SN2) process. masterorganicchemistry.com

For example, in a potential SN2 reaction where a nucleophile attacks the iodomethyl group, the rate would be expected to be dependent on the concentrations of both this compound and the nucleophile. masterorganicchemistry.com Conversely, if the reaction proceeds through an SN1 mechanism involving the formation of a carbocation as the rate-determining step, the rate would primarily depend on the concentration of the substrate. masterorganicchemistry.com

Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy are used to monitor the concentrations of reactants and products over time, from which kinetic data can be derived. For instance, the disappearance of a reactant's characteristic absorption band in the IR or UV-Vis spectrum, or the appearance of a product's signal in the NMR spectrum, can be tracked to determine the reaction rate. geoscienceworld.org Kinetic studies on analogous systems, such as the reactions of hydroxyl radicals with cyclic ethers, have been performed using techniques like pulsed laser photolysis-laser induced fluorescence to determine rate coefficients over a range of temperatures. acs.org

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to examine the intricacies of reaction mechanisms at a molecular level. For a compound like this compound, theoretical approaches can elucidate reaction pathways, characterize transition states, and predict stereochemical outcomes that may be difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. sciforum.netresearchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the determination of the most likely reaction pathway.

For this compound, DFT could be employed to study several possible reactions. For example, in a nucleophilic substitution at the iodomethyl carbon, DFT calculations could model the SN2 pathway, providing the geometry of the pentacoordinate transition state and the activation energy. sciforum.netresearchgate.net Similarly, for acid-catalyzed ring-opening, DFT can be used to model the initial protonation of the ether oxygen to form an oxonium ion, followed by nucleophilic attack by the iodide ion at either the C2 or C5 position of the tetrahydrofuran ring. chemistrysteps.commasterorganicchemistry.com The calculated energy barriers for these different pathways would indicate which is more favorable. Such calculations have been applied to understand the cleavage of glycosidic bonds, which share mechanistic similarities with ether cleavage. researchgate.net

Transition State Modeling and Energy Profile Analysis

A key aspect of computational mechanistic studies is the accurate modeling of transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and thus the rate of the reaction. masterorganicchemistry.com Computational methods can locate and characterize the geometry of transition states. For instance, in an SN2 reaction involving this compound, the transition state would feature an elongated C-I bond and a partially formed bond between the carbon and the incoming nucleophile. researchgate.net

Once the energies of the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are calculated, a reaction energy profile can be constructed. nih.gov This profile provides a visual representation of the thermodynamics and kinetics of the reaction. For example, a profile for the acid-catalyzed cleavage of this compound would show the relative energies of the starting material, the protonated oxonium ion intermediate, the transition state for nucleophilic attack, and the final ring-opened product. masterorganicchemistry.com By comparing the energy barriers of competing pathways, such as SN1 versus SN2, computational chemists can predict which mechanism is likely to dominate under specific conditions. stackexchange.com

| Parameter | Significance | Computational Method |

|---|---|---|

| Activation Energy (ΔE‡) | Determines the reaction rate; lower energy means a faster reaction. | DFT, Ab initio methods. researchgate.net |

| Reaction Energy (ΔErxn) | Indicates the thermodynamics (exothermic or endothermic) of the reaction. | DFT, Ab initio methods. |

| Transition State Geometry | Provides insight into the bonding changes during the reaction. researchgate.net | Transition state search algorithms within quantum chemistry software. researchgate.net |

| Intermediate Stability | Helps to determine the feasibility of stepwise mechanisms. | DFT, Ab initio methods. |

Computational Prediction of Stereochemical Outcomes

Computational modeling can predict the stereochemical outcome by comparing the activation energies of the transition states leading to different stereoisomers. chemistrysteps.com The pathway with the lower energy transition state will be favored, leading to the major product. For example, if a nucleophile attacks the C2 position of the tetrahydrofuran ring (assuming a ring-opening mechanism), it could approach from two different faces, leading to two different diastereomers. DFT calculations of the transition states for these two approaches would reveal which is energetically preferred. This type of analysis is crucial in asymmetric synthesis and has been applied to understand stereoselectivity in a variety of organic reactions. chemistrysteps.com

Molecular Dynamics Simulations for Solvent and Conformational Effects.

Molecular dynamics (MD) simulations are powerful computational tools for investigating the behavior of molecules and chemical systems at an atomic level. mdpi.com While specific MD studies on this compound are not extensively documented in the current literature, the principles and insights derived from simulations of analogous molecules, such as tetrahydrofuran (THF) and its derivatives, provide a robust framework for understanding its behavior in solution. aip.orgresearchgate.net

MD simulations model the interactions between atoms using classical mechanics, allowing for the observation of molecular motion over time. This methodology is particularly adept at elucidating the complex interplay between a solute, like this compound, and its surrounding solvent molecules. The simulations can reveal detailed information about the solvent shell structure, the dynamics of solvent exchange, and the influence of the solvent on the conformational preferences of the solute. rsc.org

For this compound, MD simulations could be employed to explore several key aspects. The polarity of the solvent is expected to have a significant impact on the conformational equilibrium of the tetrahydrofuran ring and the orientation of the iodomethyl substituent. In polar protic solvents, hydrogen bonding interactions with the ether oxygen would likely influence the puckering of the THF ring. Conversely, in nonpolar solvents, van der Waals interactions would dominate, potentially favoring different conformational states.

The conformational landscape of substituted tetrahydrofurans is complex, with the ring adopting various twisted and envelope forms. yorku.caresearchgate.net The preferred conformation of this compound would be a balance between steric hindrance from the iodomethyl group and electronic effects. MD simulations can quantify the relative energies of these conformers and the barriers to interconversion, providing a dynamic picture of the molecule's flexibility.

Furthermore, MD simulations are invaluable for studying reaction dynamics. For instance, in a nucleophilic substitution reaction involving this compound, simulations could model the approach of the nucleophile, the solvation of the transition state, and the departure of the iodide leaving group. The explicit inclusion of solvent molecules is crucial, as the solvent can stabilize or destabilize the transition state, thereby affecting the reaction rate. chemrxiv.orgresearchgate.net The insights gained from such simulations can aid in the rational selection of solvents to optimize reaction conditions.